N-(4-bromophenyl)-6,8-difluoroquinolin-4-amine
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Overview
Description
N-(4-BROMOPHENYL)-N-(6,8-DIFLUORO-4-QUINOLYL)AMINE is a synthetic organic compound that belongs to the class of quinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-BROMOPHENYL)-N-(6,8-DIFLUORO-4-QUINOLYL)AMINE typically involves a multi-step process:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of Fluorine Atoms: The difluoro substitution on the quinoline ring can be achieved using electrophilic fluorination reagents such as Selectfluor or N-fluorobenzenesulfonimide.
Bromination of Phenyl Group: The bromophenyl group can be introduced via electrophilic aromatic substitution using bromine or N-bromosuccinimide.
Coupling Reaction: The final step involves the coupling of the bromophenyl group with the difluoroquinoline core using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of N-(4-BROMOPHENYL)-N-(6,8-DIFLUORO-4-QUINOLYL)AMINE may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-BROMOPHENYL)-N-(6,8-DIFLUORO-4-QUINOLYL)AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the phenyl group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(4-BROMOPHENYL)-N-(6,8-DIFLUORO-4-QUINOLYL)AMINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential as an anticancer agent, given its ability to interact with DNA and inhibit cell proliferation.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of N-(4-BROMOPHENYL)-N-(6,8-DIFLUORO-4-QUINOLYL)AMINE involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to DNA, proteins, and enzymes, affecting their function.
Pathways Involved: It may inhibit key signaling pathways involved in cell growth and proliferation, leading to its potential use as an anticancer agent.
Comparison with Similar Compounds
Similar Compounds
- N-(4-BROMOPHENYL)-N-(6,8-DICHLORO-4-QUINOLYL)AMINE
- N-(4-BROMOPHENYL)-N-(6,8-DIMETHYL-4-QUINOLYL)AMINE
Uniqueness
N-(4-BROMOPHENYL)-N-(6,8-DIFLUORO-4-QUINOLYL)AMINE is unique due to the presence of fluorine atoms, which enhance its chemical stability and biological activity compared to its chloro and methyl analogs. The difluoro substitution also imparts distinct electronic properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C15H9BrF2N2 |
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Molecular Weight |
335.15 g/mol |
IUPAC Name |
N-(4-bromophenyl)-6,8-difluoroquinolin-4-amine |
InChI |
InChI=1S/C15H9BrF2N2/c16-9-1-3-11(4-2-9)20-14-5-6-19-15-12(14)7-10(17)8-13(15)18/h1-8H,(H,19,20) |
InChI Key |
HKTOXYSVEOMBSA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC2=C3C=C(C=C(C3=NC=C2)F)F)Br |
Origin of Product |
United States |
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